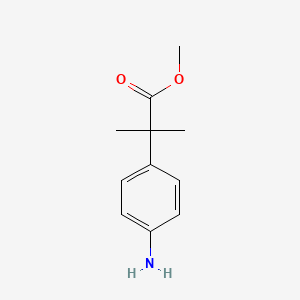

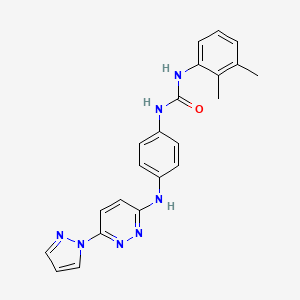

N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

カタログ番号 B2796884

CAS番号:

897452-89-0

分子量: 414.41

InChIキー: CZVVHFAOHLALGK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(4-nitrophenyl)oxalamide” is a chemical compound that is available for scientific research. It contains a thiazole ring, which is a heterocycle with sulfur and nitrogen . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .科学的研究の応用

Synthesis and Characterization

- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, like the compound , has been developed. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Application in Fluorescent Studies

- Phenyl-2-thiazoline fluorophores, similar in structure to the compound , have been studied for their potential use in the detection of aluminum(III) in biological contexts. These fluorophores show selectivity for Al3+ over other metal ions (Lambert et al., 2000).

Anticandidal and Anticancer Applications

- Some thiazolyl hydrazone derivatives, closely related to the compound , have shown significant anticandidal and anticancer activities. This includes promising inhibitory effects on cancer cells and low toxicity towards normal cell lines (Altıntop et al., 2014).

Electropolymerization and Electrochromic Properties

- Donor–acceptor type monomers, similar to the compound, have been synthesized and characterized for their electrochemical activity. They show potential for use in electropolymerization and exhibit reasonable optical contrast and switching time, relevant in electrochromic applications (Hu et al., 2013).

Inhibition of Kynurenine 3-Hydroxylase

- Compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally related to the compound , have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in several neurological disorders (Röver et al., 1997).

Anti-Breast Cancer Agents

- Novel pyrazolo[3,4-d]thiazol derivatives, structurally related to the compound , have been evaluated as anti-breast cancer agents. Some of these derivatives have shown high inhibitory activity against human breast cancer cell lines (Dawane, 2022).

Structural Characterization in Crystallography

- Structural characterization of related compounds, including thiazoles and fluorophenyl groups, has been carried out using single crystal diffraction. This research contributes to understanding the molecular conformation and interactions in such compounds (Kariuki et al., 2021).

特性

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O4S/c20-13-3-1-12(2-4-13)19-23-15(11-29-19)9-10-21-17(25)18(26)22-14-5-7-16(8-6-14)24(27)28/h1-8,11H,9-10H2,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVVHFAOHLALGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-(4-Chlorobenzyl)-8-(3-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2796803.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2796804.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796806.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(3-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2796810.png)

![N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B2796812.png)

![4-(8-((3,4-Dimethylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2796816.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2796820.png)

![5,7-Dichloro-3-(cyclopropylmethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2796822.png)